1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid
Description
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (CAS: Not explicitly provided; referenced as BB-4643 in ) is a boronic acid derivative featuring a pyrazole core substituted at the 1-position with a dimethylsulfamoyl group (-SO₂N(CH₃)₂), a trifluoromethyl (-CF₃) group at the 3-position, and a boronic acid (-B(OH)₂) moiety at the 5-position. This compound is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials science applications .
Properties
IUPAC Name |
[2-(dimethylsulfamoyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-5(7(14)15)3-4(11-13)6(8,9)10/h3,14-15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZMPJFLMPESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1S(=O)(=O)N(C)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid typically involves the following steps:
- **Introduction of Substitu
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
Biological Activity
1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid (1-DSMP-3-(CF3)-PZ-5-BA) is a novel boronic acid derivative characterized by its unique chemical structure, which includes a pyrazole ring and a trifluoromethyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications.
- Molecular Formula : C₆H₉BF₃N₃O₄S
- Molecular Weight : 287.02 g/mol
- CAS Number : 917900-37-9
The compound's structure allows it to participate in various chemical reactions, notably in Suzuki-Miyaura coupling reactions, which are essential for synthesizing complex organic molecules used in drug development.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds structurally similar to 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain pyrazole carboxamides exhibited significant COX-2 inhibitory activity, suggesting that 1-DSMP-3-(CF3)-PZ-5-BA may also possess similar properties .
Case Study 1: Synthesis and Antimicrobial Evaluation
A study conducted on the synthesis of pyrazole derivatives found that modifications to the pyrazole ring can significantly influence biological activity. The synthesized compounds were tested against multiple bacterial strains, revealing that specific substitutions led to enhanced antimicrobial effects. This highlights the importance of structural variations in developing effective antimicrobial agents .
Case Study 2: In Vivo Anti-inflammatory Studies
In vivo studies on related pyrazole compounds demonstrated their capacity to reduce inflammation in animal models. For instance, one study reported that certain pyrazole derivatives significantly decreased paw edema in mice, indicating strong anti-inflammatory properties. These findings suggest that 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole may also exhibit similar therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Contains methyl and trifluoromethyl groups | 0.65 |
| (1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | Isopropyl substitution instead of dimethylsulfamoyl | 0.57 |
| (1-Ethyl-1H-pyrazol-5-yl)boronic acid | Ethyl substitution, lacks trifluoromethyl group | 0.67 |
| (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid | Similar dimethyl structure but different pyrazole position | 0.82 |
This table illustrates the structural uniqueness of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole compared to other compounds, emphasizing its potential for distinct biological activities due to its specific functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
1-Methyl-3-(trifluoromethyl)pyrazole-5-boronic Acid (CAS 344591-91-9)
- Structure : Replaces the dimethylsulfamoyl group with a methyl (-CH₃) at the 1-position.
- Molecular Weight : 193.92 g/mol (C₅H₆BF₃N₂O₂) .
- Widely used as a Suzuki reagent due to its commercial availability and high purity (98%) .
1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic Acid (CAS 1361380-69-9)
- Structure : Features an isopropyl (-CH(CH₃)₂) group at the 1-position instead of dimethylsulfamoyl.
- Key Differences :
2-(Dimethylsulfamoyl)pyrazole-3-boronic Acid (BB-4642)
- Structure : Dimethylsulfamoyl group at the 2-position instead of the 1-position.
Electronic and Steric Effects
- Trifluoromethyl Group : Present in all compared compounds, this strong electron-withdrawing group stabilizes the pyrazole ring and enhances metabolic stability in drug candidates .
- Boronic Acid Position : The 5-position boronic acid is conserved across analogs, ensuring compatibility with Suzuki-Miyaura reaction conditions .
- 1-Position Substituents :
Comparative Data Table
*Molecular formula inferred: Likely C₆H₈BF₃N₃O₄S based on substituent addition.
Q & A
Q. What are the key considerations for synthesizing 1-dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid with high purity?
The synthesis requires sequential functionalization of the pyrazole ring. A typical approach involves:
- Step 1 : Introducing the trifluoromethyl group at the 3-position via nucleophilic substitution or radical trifluoromethylation .
- Step 2 : Installing the dimethylsulfamoyl group at the 1-position using sulfamoylation reagents (e.g., dimethylsulfamoyl chloride under basic conditions) .
- Step 3 : Boronation at the 5-position via Miyaura borylation, often employing bis(pinacolato)diboron and a palladium catalyst .
Critical factors : Control reaction temperatures (0–25°C) to avoid side reactions (e.g., deboronation) and use anhydrous solvents (THF, DMF) to preserve boronic acid stability. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization is recommended .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
A combination of analytical techniques is essential:
- NMR : Confirm substitution patterns (e.g., , , and NMR to identify trifluoromethyl, dimethylsulfamoyl, and boronic acid groups) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H] for CHBFNOS: ~294.03) .
- FT-IR : Detect characteristic B–O (~1340 cm) and S=O (~1150 cm) stretches .
Advanced Research Questions
Q. What experimental strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this boronic acid?
Low yields often stem from steric hindrance from the trifluoromethyl and dimethylsulfamoyl groups. Mitigation strategies include:
- Catalyst optimization : Use Pd(PPh) or XPhos Pd G3 for bulky substrates .
- Solvent/base systems : Employ degassed DMF/HO with KPO to enhance solubility and reduce protodeboronation .
- Temperature control : Conduct reactions at 60–80°C to balance reactivity and stability .
Data interpretation : Compare coupling efficiency with analogs lacking bulky substituents (e.g., 1-methyl-3-trifluoromethylpyrazole-5-boronic acid, CAS 344591-91-9) to isolate steric vs. electronic effects .
Q. How do structural modifications (e.g., replacing dimethylsulfamoyl with methylsulfonyl) impact biological activity?
The dimethylsulfamoyl group enhances metabolic stability and solubility compared to methylsulfonyl. Key findings from analogs:
- Bioactivity : Dimethylsulfamoyl derivatives show improved IC values in kinase inhibition assays due to stronger H-bonding with active sites .
- Solubility : LogP values decrease by ~0.5 units with dimethylsulfamoyl, enhancing aqueous compatibility .
Experimental validation : Synthesize analogs (e.g., 1-methylsulfonyl-3-trifluoromethylpyrazole-5-boronic acid) and compare pharmacokinetic profiles using HPLC-MS .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported reactivity of pyrazole-boronic acids?
Contradictions often arise from divergent reaction conditions or impurities. For example:
- Case Study : One study reports successful Heck coupling, while another observes decomposition.
- Root cause : Impurities in the boronic acid (e.g., boroxine formation) or Pd catalyst deactivation.
- Resolution : Pre-purify the boronic acid via recrystallization and use fresh Pd(OAc) with triethylamine .
- Validation : Cross-reference with structurally similar compounds (e.g., 3-(trifluoromethyl)pyrazole-5-boronic acid derivatives) to establish baseline reactivity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
